

An In-depth Technical Guide to the Selective CDK9 Inhibitor NVP-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDK9-IN-39

Cat. No.: B15582363

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Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various pathologies, including cancer. This technical guide provides a comprehensive overview of NVP-2, a potent and highly selective ATP-competitive inhibitor of CDK9. This document details the chemical structure, physicochemical properties, and biological activity of NVP-2. Furthermore, it outlines detailed experimental protocols for the evaluation of NVP-2 and visualizes the core signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of drug discovery and development.

Core Compound Information: NVP-2

NVP-2 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9. Its chemical and physical properties are summarized below.

Property	Value
Compound Name	NVP-2
Chemical Name	4-[[[5'-Chloro-2'-[[trans-4-[[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino]][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile[1]
CAS Number	1263373-43-8[1]
Molecular Formula	C ₂₇ H ₃₇ ClN ₆ O ₂ [1][2]
Molecular Weight	513.07 g/mol [1][3]
Appearance	Crystalline solid
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)[1]
Storage	Store at -20°C[1]

Biological Activity and Pharmacological Properties

NVP-2 is a highly potent inhibitor of CDK9/Cyclin T1 activity, demonstrating sub-nanomolar efficacy. Its selectivity for CDK9 over other kinases makes it a valuable tool for studying CDK9-specific functions and a promising candidate for therapeutic development.

In Vitro Kinase Inhibitory Activity

Kinase Target	IC ₅₀ (nM)	Selectivity vs. CDK9
CDK9/CycT	0.514	-
CDK1/CycB	584	~1136-fold
CDK2/CycA	706	~1373-fold
CDK16/CycY	605	~1177-fold
DYRK1B	350	~681-fold
CDK7	>10,000	>19455-fold

Data compiled from multiple sources.[1][4][5][6]

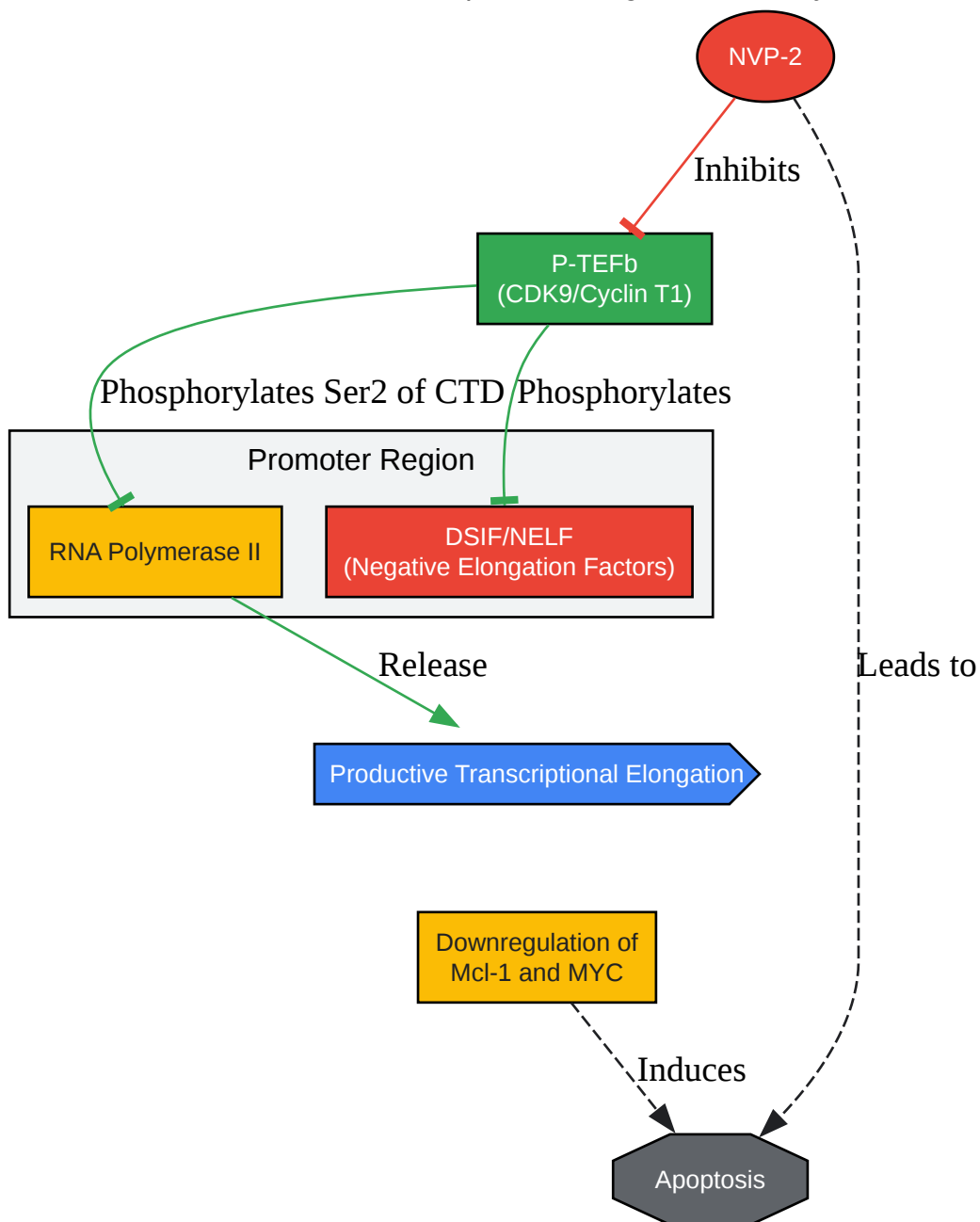
Cellular Activity

In cellular assays, NVP-2 demonstrates potent anti-proliferative effects across a range of cancer cell lines. Treatment with NVP-2 leads to the inhibition of RNA polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Serine 2, a direct downstream target of CDK9. This results in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC, ultimately leading to the induction of apoptosis.[4][7] For instance, NVP-2 has shown an IC_{50} of 9 nM in MOLT-4 cells.[8]

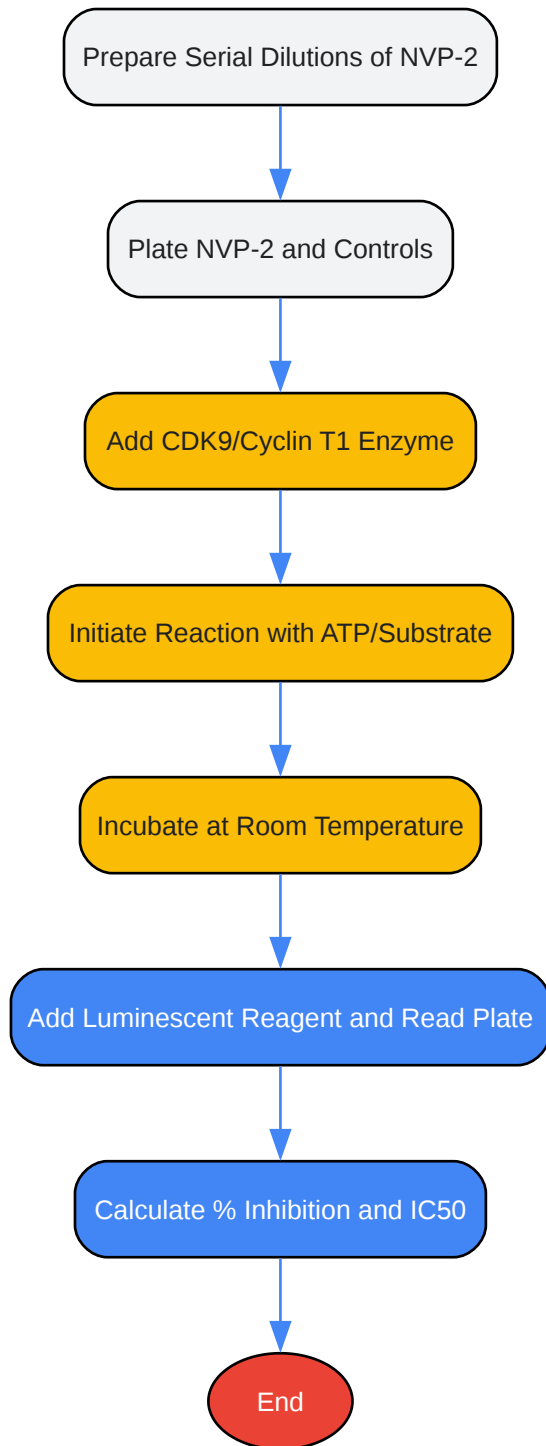
Signaling Pathways and Mechanism of Action

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors. NVP-2, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates and thereby halting transcriptional elongation.

CDK9-Mediated Transcriptional Elongation Pathway



In Vitro Kinase Assay Workflow

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References

- 1. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 2. 4-[[[6-[5-Chloro-2-[[4-[[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | C₂₇H₃₇ClN₆O₂ | CID 77201406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Selective CDK9 Inhibitor NVP-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582363#cdk9-in-39-chemical-structure-and-properties]

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